![molecular formula C17H14ClNO3S B225094 5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate](/img/structure/B225094.png)
5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate (CQDS) is a chemical compound that has been widely used in scientific research due to its unique properties. CQDS is a sulfonate ester of quinoline that has shown promising results in various biological and chemical applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate is not fully understood. However, it is believed that this compound interacts with metal ions and forms a complex that can be detected by fluorescence spectroscopy. In addition, this compound may act as a catalyst by facilitating the reaction between two or more molecules.
Biochemical and Physiological Effects:
This compound has been shown to have antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells. However, the exact mechanism of these effects is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate in lab experiments is its fluorescent properties, which make it useful as a probe for detecting metal ions. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate in scientific research. One possible direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, this compound may be further studied for its antibacterial and antifungal properties. Finally, this compound may be used as a catalyst in new organic reactions.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe, a catalyst, and has shown antibacterial and antifungal properties. While there are some limitations to its use, there are many potential future directions for the use of this compound in scientific research.
Synthesemethoden
The synthesis of 5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate involves the reaction of 5-chloro-8-quinolinol with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in a suitable solvent such as dichloromethane or chloroform. After the reaction is complete, the product is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to detect metal ions such as zinc and copper. This compound has also been used as a catalyst in various organic reactions. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Eigenschaften
Molekularformel |
C17H14ClNO3S |
---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
(5-chloroquinolin-8-yl) 2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-5-6-12(2)16(10-11)23(20,21)22-15-8-7-14(18)13-4-3-9-19-17(13)15/h3-10H,1-2H3 |
InChI-Schlüssel |
LCUNHSKFYWSMJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.